N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide is a chemical compound with the empirical formula C9H6BrClF3NO. It is classified as a fluorinated building block, which indicates its potential utility in various chemical syntheses and applications in medicinal chemistry. The compound is notable for its structural features, including the presence of a trifluoromethyl group, which can enhance biological activity and lipophilicity.
The compound is cataloged under the PubChem database with the identifier CID 2781666 and has been referenced in various scientific literature, including articles focused on synthetic methodologies and biological applications. Its IUPAC name is 2-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, indicating its functional groups and substituents that are crucial for its chemical behavior and interactions .
The synthesis of N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide typically involves several steps:
The molecular structure of N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide can be represented by the following:
CC(=O)Nc1ccc(cc1Cl)C(F)(F)F
1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
This structure reveals a complex arrangement of atoms that includes a bromoacetamide functional group attached to a chlorinated phenyl ring with a trifluoromethyl substituent. The presence of these groups is significant for the compound's reactivity and potential biological activity .
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide is hypothesized based on its structural characteristics:
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide has potential applications in several areas:
The ongoing research into compounds like N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide highlights its significance in advancing drug discovery and development processes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2